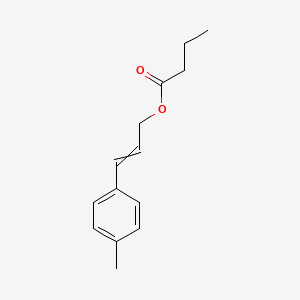
3-(4-Methylphenyl)prop-2-en-1-yl butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)prop-2-en-1-yl butanoate is an organic compound with a complex structure that includes a butanoate ester linked to a prop-2-en-1-yl group, which is further substituted with a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)prop-2-en-1-yl butanoate typically involves the esterification of 3-(4-Methylphenyl)prop-2-en-1-ol with butanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)prop-2-en-1-yl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Methylphenyl)prop-2-en-1-yl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-(4-Methylphenyl)prop-2-en-1-yl butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological targets. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate
- 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
3-(4-Methylphenyl)prop-2-en-1-yl butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a butanoate ester with a prop-2-en-1-yl group and a 4-methylphenyl substitution makes it a versatile compound with diverse applications.
特性
CAS番号 |
646068-11-3 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
3-(4-methylphenyl)prop-2-enyl butanoate |
InChI |
InChI=1S/C14H18O2/c1-3-5-14(15)16-11-4-6-13-9-7-12(2)8-10-13/h4,6-10H,3,5,11H2,1-2H3 |
InChIキー |
RPSHMACOHWGERP-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OCC=CC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


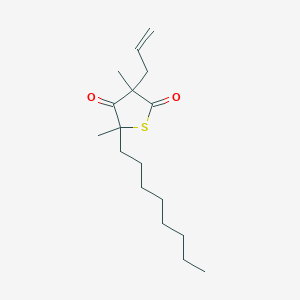
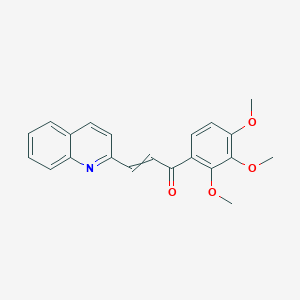
![Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15168894.png)
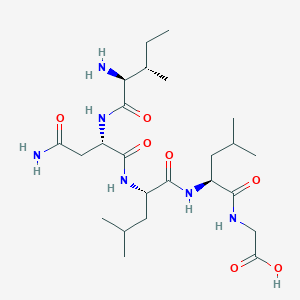
![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)
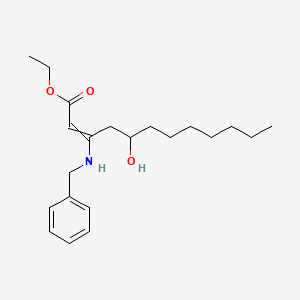
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)
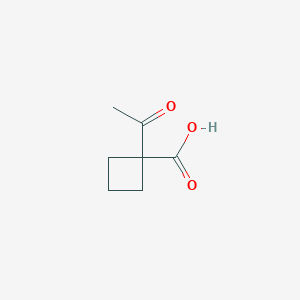

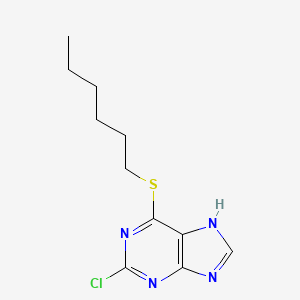
![Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B15168931.png)
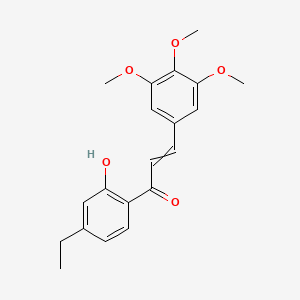
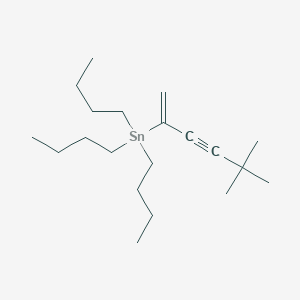
![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)
